molecular formula C10H16N4 B1520576 [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine CAS No. 912761-20-7

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Cat. No.: B1520576
CAS No.: 912761-20-7
M. Wt: 192.26 g/mol
InChI Key: DVRGIRPTOHSFCO-UHFFFAOYSA-N
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Description

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is a versatile small molecule scaffold with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . This compound is primarily used in research and development due to its unique structure, which allows for various chemical modifications and applications.

Preparation Methods

The synthesis of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and piperidine derivatives.

    Reaction Conditions: The pyrimidine derivative is reacted with a piperidine derivative under controlled conditions to form the desired compound. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGIRPTOHSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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